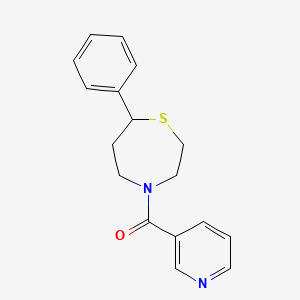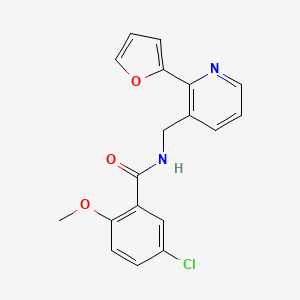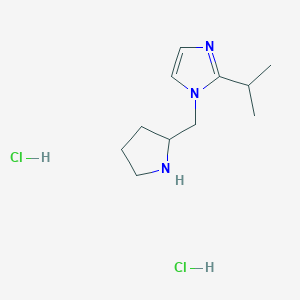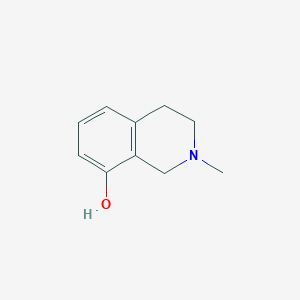
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone, also known as PTM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The unique structure of PTM makes it an attractive candidate for drug development, as it has the ability to interact with a wide range of biological targets. In
Aplicaciones Científicas De Investigación
Electronic and Excitation Properties
- The electronic absorption, excitation, and fluorescence properties of related compounds have been extensively studied. These studies focus on understanding the effects of structure and environmental factors on the spectroscopic properties of such compounds (Al-Ansari, 2016).
Antimicrobial Activity
- Research has been conducted on compounds with a similar structure, particularly focusing on their antimicrobial activity. These studies demonstrate the potential of these compounds in combating various microbial infections (Kumar et al., 2012).
Optical Properties for Material Science
- Investigations into the optical properties of related compounds have revealed their potential use in creating luminescent materials and emitters with large Stokes' shifts. This has implications for their application in material science, particularly in the development of new photoluminescent materials (Volpi et al., 2017).
Novel Synthetic Methods
- New methods have been developed for the synthesis of derivatives of similar compounds. These methods are significant for creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kovtunenko et al., 2012).
Anti-Tumor Agents
- Certain derivatives have been discovered as cytotoxic agents selective against tumorigenic cell lines, highlighting their potential application in cancer therapy. These studies explore the relationship between molecular structure and biological activity (Hayakawa et al., 2004).
Efficient Synthesis Techniques
- Research has also focused on efficient synthesis techniques, such as ultrasound-assisted methods, to create derivatives. These methods aim to streamline the production process, making it more cost-effective and environmentally friendly (Sandaroos & Damavandi, 2013).
Solubility and Formulation Studies
- Studies have also been conducted to develop suitable formulations for related compounds, especially those with poor water solubility. These formulations are crucial for their application in drug delivery and pharmaceutical development (Burton et al., 2012).
Propiedades
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(15-7-4-9-18-13-15)19-10-8-16(21-12-11-19)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBGACQHFLAZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2656604.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2656608.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2656609.png)
![1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2656610.png)
![1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2656612.png)


![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2656616.png)

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)

